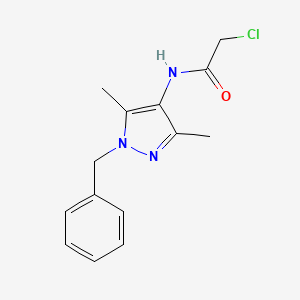
4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide
Overview
Description
“4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide” is a chemical compound with the molecular formula C13H9BrFNO. It has a molecular weight of 294.119 . This compound is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with the bromine, fluorine, and amide groups contributing to its unique properties. The structure can be viewed as a 2D Mol file or a computed 3D SD file .Scientific Research Applications
Insecticidal Activity : The compound has been studied for its potential insecticidal properties. Research conducted in 2020 by Luo et al. synthesized meta-diamide compounds containing a cyclopropyl group, which showed good insecticidal activities against Plutella xylostella and Chilo suppressalis. Among these compounds, derivatives of N-cyclopropylmethyl benzamide demonstrated significant mortality rates against these pests at low concentrations (Luo et al., 2020).
Antimicrobial and Antinociceptive Activities : Benzamide derivatives, including those with N-cyclopropylmethyl groups, have been synthesized and tested for their antimicrobial and antinociceptive (pain-relieving) activities. A 2008 study by Koçyiğit-Kaymakçıoğlu et al. found that some of these compounds demonstrated significant antinociceptive activity and weak antibacterial activity (Koçyiğit-Kaymakçıoğlu et al., 2008).
Cancer Research : N-cyclopropylmethyl benzamide derivatives have been explored for their potential as anticancer agents. In a 2018 study, Kesuma et al. synthesized N-(phenylcarbamothioyl)-4-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide compounds, which showed better cytotoxic activities against MCF-7 breast cancer cells compared to current hydroxyurea-based anticancer drugs (Kesuma et al., 2018).
Radiopharmaceutical Applications : Compounds with N-cyclopropylmethyl benzamide structure have been utilized in the synthesis of radioligands for positron emission tomography (PET) imaging. A study by Airaksinen et al. in 2008 focused on the synthesis of a radioligand, [(11)C]cyclopropyl-FLB 457, for imaging dopamine D2 receptors in the brain, demonstrating its potential in neurological research (Airaksinen et al., 2008).
Properties
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-9-4-3-8(5-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPRNFONJPGMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


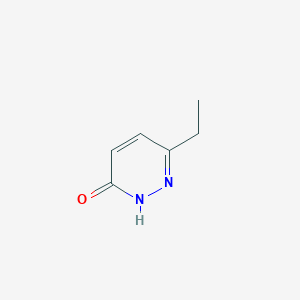
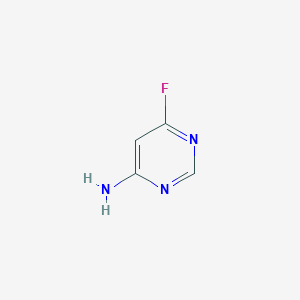

![{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol](/img/structure/B3142900.png)
![2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one](/img/structure/B3142906.png)
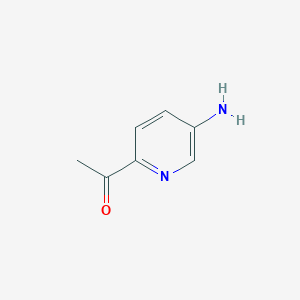
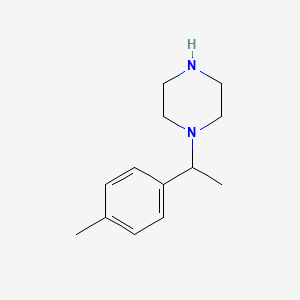
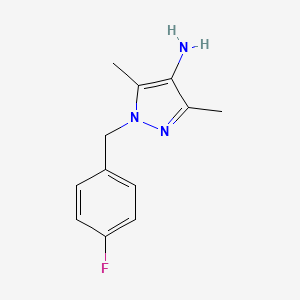
![4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B3142926.png)
![[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-](/img/structure/B3142932.png)
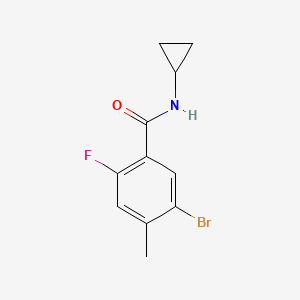
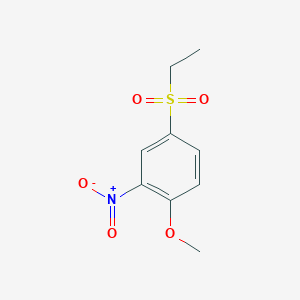
![7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3142973.png)
